serratamolide A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

serratamolide A is a natural product found in Serratia with data available.

化学反応の分析

Structural Elucidation and Key Features

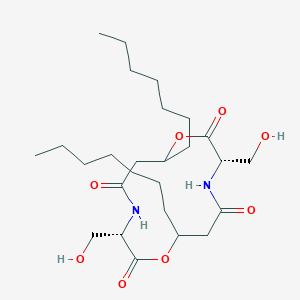

Serratamolide A consists of:

-

Two L-serine residues linked via ester bonds to

-

Two β-hydroxy fatty acid chains (typically C10 alkyl chains)

-

Cyclic depsipeptide core with lactone ring formation

Key analytical data from NMR and HPLC studies:

| NMR Signal (ppm) | Assignment | Correlation |

|---|---|---|

| 171.8 (C=O) | Carbonyl (C1) | HMBC to serine β-carbon |

| 171.0 (C=O) | Carbonyl (C1') | HMBC to fatty acid chain |

| 5.35 (t, J=4.7 Hz) | Unsaturated branch unit | COSY to δH 2.04/1.31 |

| 0.90 (t, J=7.0 Hz) | Terminal methyl group | C10 alkyl chain |

| 3.65 (s) | Methoxy group | Serratamolide G variant |

This structure was confirmed via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) analyses .

Chemical Modifications and Homologues

This compound undergoes structural variations, forming derivatives such as:

These variants arise from post-biosynthetic tailoring , including chain elongation, desaturation, and methoxylation .

Degradation and Reactivity

-

Hydrolysis : Acidic/alkaline conditions cleave ester bonds, yielding serine and fatty acid fragments .

-

Thermal stability : Retains structure up to 100°C but degrades under prolonged heat .

-

Enzymatic degradation : Esterases and lipases disrupt the lactone ring, reducing bioactivity .

Biological Interactions and Reactivity

Q & A

Basic Research Questions

Q. What are the standard assays for evaluating serratamolide A's antimicrobial activity against Gram-positive pathogens?

- Methodological Answer : To assess antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) against MRSA and other Gram-positive strains. Validate results with agar diffusion assays by measuring inhibition zones. Include controls like Staphylococcus epidermidis or Bacillus subtilis for comparative analysis. For specificity, confirm inactivity against Gram-negative bacteria (e.g., Escherichia coli) using the same protocols .

Q. How can researchers confirm the role of the swrW gene in this compound biosynthesis?

- Methodological Answer : Employ transposon mutagenesis to disrupt swrW in Serratia marcescens and compare serratamolide production between wild-type and mutant strains via high-performance liquid chromatography (HPLC) . Complement the mutant with a plasmid expressing swrW to restore biosynthesis. Use LC-MS to verify serratamolide identity and quantify yield .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound's cytotoxicity between mammalian cell lines and erythrocyte lysis assays?

- Methodological Answer : Address discrepancies by conducting parallel assays:

- Hemolysis : Test serratamolide on fresh mammalian erythrocytes (e.g., murine or human) using spectrophotometry to measure hemoglobin release.

- Cell viability : Use Alamar Blue or MTT assays on diverse cell lines (e.g., human corneal epithelial cells, lung carcinoma cells) to assess dose-dependent cytotoxicity.

- Statistical analysis : Apply tools like Prism to compare IC50 values across assays and identify cell-type-specific sensitivities .

Q. How can transcriptional regulators like PigP be experimentally validated as upstream controllers of this compound production?

- Methodological Answer :

- Transcriptional profiling : Perform RNA-seq or qRT-PCR on PigP mutants to analyze expression changes in swrW and other biosynthetic genes.

- Electrophoretic mobility shift assays (EMSAs) : Test PigP binding to promoter regions of swrW or hexS.

- Phenotypic rescue : Overexpress PigP in regulatory mutants (e.g., crp or hexS mutants) to restore serratamolide production .

Q. What experimental designs optimize this compound yield in laboratory cultures?

- Methodological Answer :

- Environmental factors : Test temperature (25–37°C), aeration, and media composition (e.g., LB vs. nutrient broth) using design of experiments (DOE) .

- Genetic engineering : Overexpress swrW under inducible promoters (e.g., lacZ).

- Metabolite extraction : Use ethyl acetate for solvent-based extraction and refine HPLC gradients for purity ≥95% .

Q. How should researchers analyze conflicting data on this compound's spectrum of activity against Enterococcus species?

- Methodological Answer :

- Strain variation : Test multiple Enterococcus clinical isolates (e.g., E. faecalis, E. faecium) using standardized MIC protocols.

- Mode of action : Perform membrane permeability assays (e.g., propidium iodide uptake) to determine if serratamolide disrupts cell membranes in Enterococci.

- Synergy studies : Combine serratamolide with β-lactams or glycopeptides to identify potentiation effects .

Q. Data Analysis and Presentation Guidelines

Q. What statistical approaches are recommended for this compound bioactivity studies?

- Methodological Answer :

- Use two-way ANOVA to compare inhibition zones across bacterial strains and serratamolide concentrations.

- Apply log-rank tests for time-kill assays.

- For cytotoxicity, calculate IC50 values using nonlinear regression models (e.g., sigmoidal dose-response curves) .

Q. How can researchers effectively present this compound data in publications?

- Methodological Answer :

- Tables : Include MIC values, cytotoxicity IC50s, and transcriptional fold-changes with standard deviations.

- Figures : Use line graphs for dose-response curves and heatmaps for gene expression profiles.

- Reproducibility : Provide raw data in supplementary materials and detail experimental replicates (≥3) .

Q. Contradiction and Validation Strategies

Q. What steps validate this compound's specificity for Gram-positive bacteria in mixed-culture experiments?

- Methodological Answer :

- Co-culture assays : Grow S. marcescens with Gram-positive (MRSA) and Gram-negative (Pseudomonas aeruginosa) strains. Use selective agar or FISH to quantify pathogen survival.

- Fractionation : Isolate serratamolide from co-culture supernatants and retest activity .

Q. How should researchers address discrepancies in transcriptional regulation data for this compound?

特性

分子式 |

C26H46N2O8 |

|---|---|

分子量 |

514.7 g/mol |

IUPAC名 |

(3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone |

InChI |

InChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19?,20?,21-,22-/m0/s1 |

InChIキー |

NMEMNUVHBNAERZ-UJKMTWAASA-N |

異性体SMILES |

CCCCCCCC1CC(=O)N[C@H](C(=O)OC(CC(=O)N[C@H](C(=O)O1)CO)CCCCCCC)CO |

正規SMILES |

CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO |

同義語 |

serratamolide A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。